

12-Epinapelline CAS number and molecular formula

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Compound of Interest

Compound Name: 12-Epinapelline

Cat. No.: B1180270

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In-Depth Technical Guide to 12-Epinapelline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

12-Epinapelline, a member of the atisine-type diterpenoid alkaloid family, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects.

Parameter	Value	Reference
CAS Number	110064-71-6	[1] [2] [3]
Molecular Formula	C22H33NO3	[1] [2] [3]
Molecular Weight	359.50 g/mol	[1]

Biological Activities and Mechanisms of Action

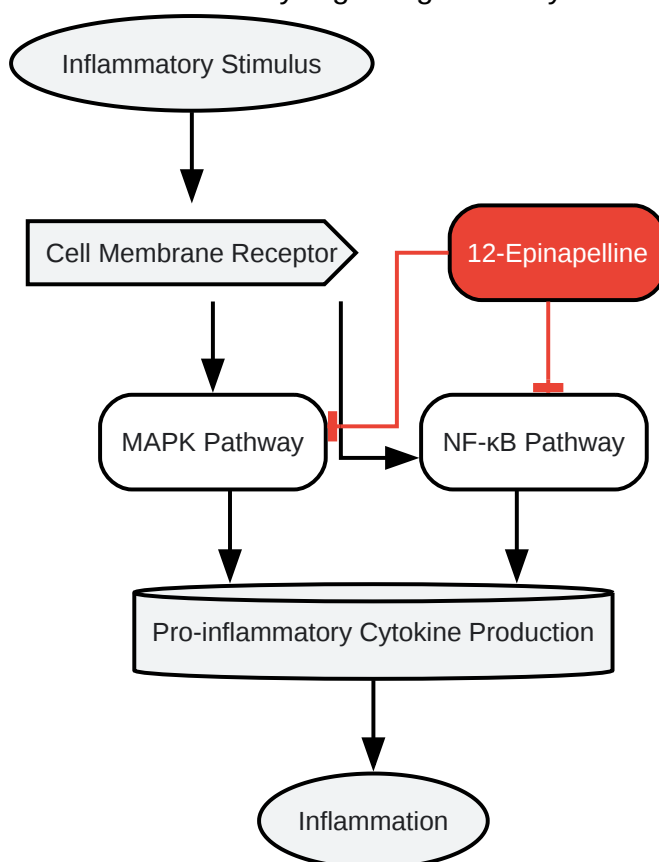
12-Epinapelline exhibits a range of biological activities, primarily centered on its anti-inflammatory and antiarrhythmic properties, as well as its capacity to stimulate fibroblast precursors.

Anti-inflammatory Activity

Atisine-type diterpenoid alkaloids, including **12-Epinapelline**, are known to possess anti-inflammatory effects[4]. The underlying mechanism is believed to involve the modulation of key signaling pathways implicated in the inflammatory response.

Signaling Pathway: The anti-inflammatory actions of many diterpenoid alkaloids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades[5]. These pathways are crucial for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins. By inhibiting these pathways, **12-Epinapelline** can potentially reduce the expression of these inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway of 12-Epinapelline



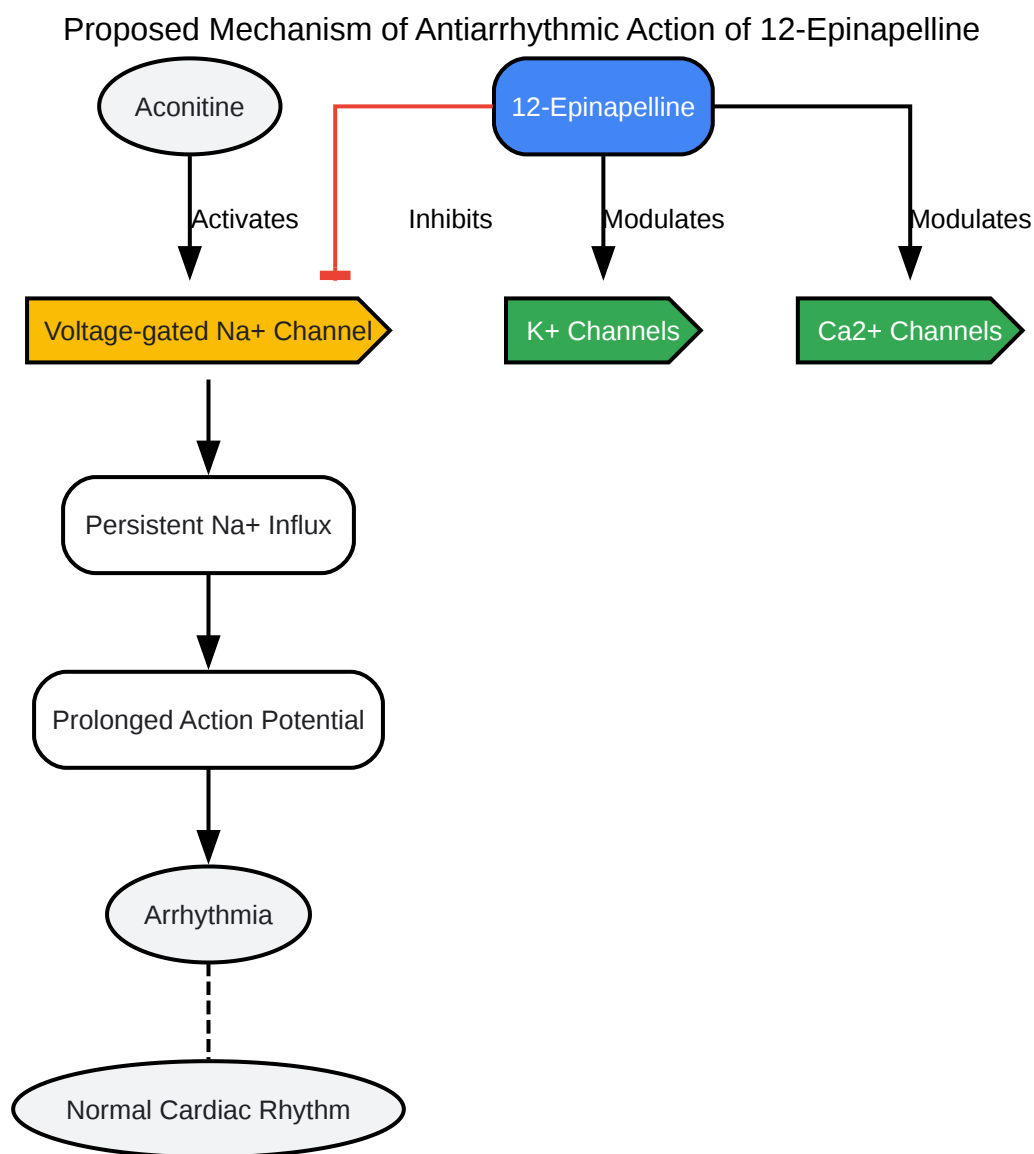
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Hypothesized Anti-inflammatory Signaling Pathway of **12-Epinapelline**

Antiarrhythmic Activity

12-Epinapelline has demonstrated antiarrhythmic properties in preclinical models, such as the aconitine-induced arrhythmia model in rats[6]. The mechanism of action for atisine-type alkaloids in this context is often attributed to the modulation of cardiac ion channels.

Mechanism of Action: Aconitine induces arrhythmias by persistently activating voltage-gated sodium channels, leading to an influx of sodium ions and prolongation of the action potential[7]. It is hypothesized that **12-Epinapelline** exerts its antiarrhythmic effect by acting as an antagonist at these sodium channels, or by modulating other ion channels such as potassium and calcium channels that are critical for cardiac repolarization[3][8]. This helps to restore the normal cardiac rhythm.



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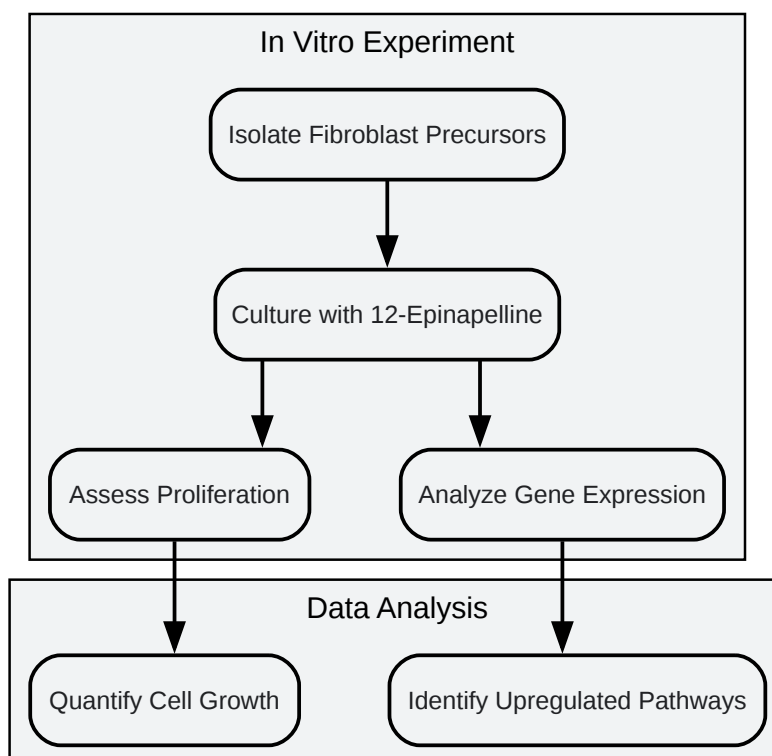
Proposed Mechanism of Antiarrhythmic Action

Stimulation of Fibroblast Precursors

An interesting reported activity of **12-Epinapelline** is its ability to stimulate the growth of colonies from fibroblast precursors. This suggests a potential role in tissue regeneration and wound healing.

Signaling Pathway: The precise mechanism by which **12-Epinapelline** stimulates fibroblast precursors is not yet fully elucidated. However, it may involve the activation of growth factor signaling pathways that are known to promote fibroblast proliferation and differentiation.

Potential Workflow for Assessing Fibroblast Stimulation by 12-Epinapelline



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Workflow for Assessing Fibroblast Stimulation

Experimental Protocols

Detailed experimental protocols for **12-Epinapelline** are not extensively published. The following are representative methodologies for assessing the bioactivities of similar compounds.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation[9].

- Animals: Male Wistar rats (180-220g) are used.
- Procedure:
 - Animals are fasted overnight with free access to water.
 - The test compound (**12-Epinapelline**) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
 - After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
 - Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Antiarrhythmic Assay: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of compounds in preventing or terminating chemically-induced cardiac arrhythmias[6].

- Animals: Male Sprague-Dawley rats (250-300g) are anesthetized.
- Procedure:
 - The electrocardiogram (ECG) is continuously monitored.
 - For a prophylactic study, the test compound (**12-Epinapelline**) is administered intravenously. After a short period, a continuous infusion of aconitine is initiated.

- For a therapeutic study, arrhythmia is first induced by aconitine infusion, and then the test compound is administered.
- The time to the onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation is recorded.
- Data Analysis: The protective effect of the compound is determined by the delay in the onset of arrhythmias or the conversion of arrhythmia back to a normal sinus rhythm.

In Vitro Fibroblast Proliferation Assay: Scratch Assay

This method assesses the effect of a compound on cell migration and proliferation, which are key processes in wound healing[10].

- Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.
- Procedure:
 - A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
 - The cells are washed to remove debris, and fresh medium containing various concentrations of **12-Epinapelline** is added. A control group receives a medium without the test compound.
 - The plates are incubated, and images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
- Data Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. An increased rate of closure in the presence of **12-Epinapelline** would indicate a stimulatory effect on fibroblast migration and/or proliferation.

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